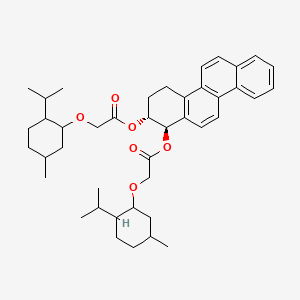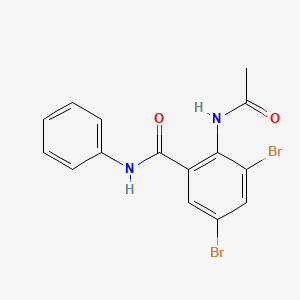
2-Acetamido-3,5-dibromo-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3,5-dibromo-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of acetamido and dibromo substituents on a phenylbenzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dibromo-N-phenylbenzamide typically involves the bromination of a precursor compound followed by acetamidation. One common method involves the bromination of N-phenylbenzamide using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Acetamido-3,5-dibromo-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The compound can be reduced to remove bromine atoms or to modify the acetamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
科学的研究の応用
2-Acetamido-3,5-dibromo-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
作用機序
The mechanism of action of 2-Acetamido-3,5-dibromo-N-phenylbenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-Acetamido-3,5-dichloro-N-phenylbenzamide: Similar structure but with chlorine atoms instead of bromine.
2-Acetamido-3,5-difluoro-N-phenylbenzamide: Similar structure but with fluorine atoms instead of bromine.
2-Acetamido-3,5-diiodo-N-phenylbenzamide: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-Acetamido-3,5-dibromo-N-phenylbenzamide is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s reactivity in chemical reactions.
特性
CAS番号 |
78993-24-5 |
|---|---|
分子式 |
C15H12Br2N2O2 |
分子量 |
412.08 g/mol |
IUPAC名 |
2-acetamido-3,5-dibromo-N-phenylbenzamide |
InChI |
InChI=1S/C15H12Br2N2O2/c1-9(20)18-14-12(7-10(16)8-13(14)17)15(21)19-11-5-3-2-4-6-11/h2-8H,1H3,(H,18,20)(H,19,21) |
InChIキー |
MZEWLJURQFQSKE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


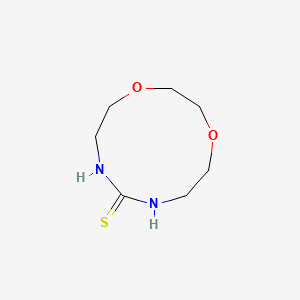
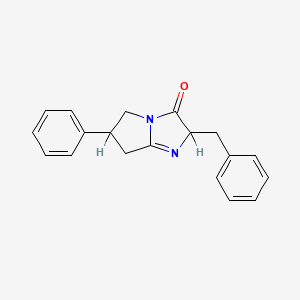
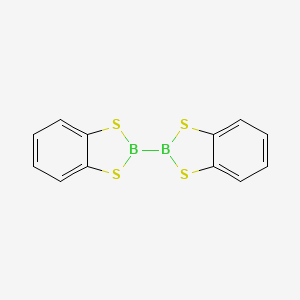
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
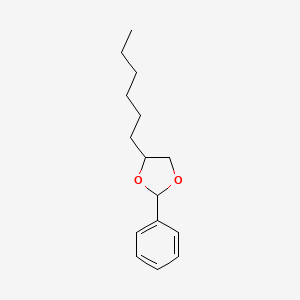
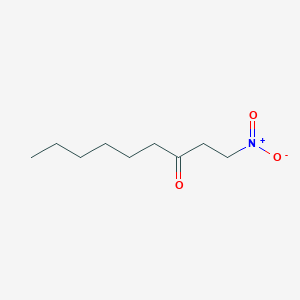
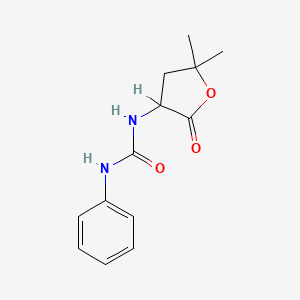
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
